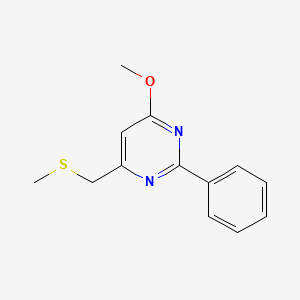

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as MPTP, which is an abbreviation for N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound has gained significant attention in the scientific community due to its potential application in the field of Parkinson's disease research.

作用機序

Target of Action

The primary target of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids .

Mode of Action

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine acts as an ALS inhibitor . It inhibits the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine . This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . By inhibiting ALS, it disrupts the production of these amino acids, which are essential for protein synthesis and cell growth .

Pharmacokinetics

Similar compounds like metsulfuron-methyl are known to have high leachability and mobility in the environment .

Result of Action

The result of the compound’s action is the disruption of protein synthesis, which interferes with DNA synthesis and cell division and growth . This leads to the death of the plant, making the compound effective as a herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine. For instance, the compound’s mobility and leachability can be affected by soil type and weather conditions . .

実験室実験の利点と制限

MPTP is a potent neurotoxin that can selectively destroy dopamine-producing neurons, making it an important tool for studying the pathophysiology of Parkinson's disease. MPTP-induced Parkinsonism is a reliable and reproducible model of Parkinson's disease, which makes it an ideal tool for testing new treatments for this disorder. However, MPTP-induced Parkinsonism is an acute model of the disease, which may not accurately reflect the chronic nature of Parkinson's disease. Also, the use of MPTP in animal research requires careful consideration of ethical issues and animal welfare concerns.

将来の方向性

There are several future directions for the use of MPTP in Parkinson's disease research. One direction is to develop new treatments for Parkinson's disease by targeting the mechanisms of MPTP-induced neurotoxicity. Another direction is to use MPTP-induced Parkinsonism as a model for testing the efficacy of new drugs and therapies for Parkinson's disease. Additionally, researchers can use MPTP to study the molecular and cellular mechanisms underlying Parkinson's disease, which can lead to the development of new diagnostic tools and biomarkers for the disease. Finally, researchers can use MPTP to study the interaction between genetic and environmental factors in the development of Parkinson's disease, which can lead to new insights into the etiology of the disease.

合成法

The synthesis of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves the condensation of 4-methoxy-2-nitroaniline with methylthiomethylketone in the presence of a base. The resulting intermediate is then reduced to yield the final product. This method has been reported in the literature, and the compound can be synthesized with high purity and yield.

科学的研究の応用

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine has been widely used in Parkinson's disease research as it can induce Parkinsonism in animal models. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. The exact cause of Parkinson's disease is not known, but it is believed to be caused by the degeneration of dopamine-producing neurons in the substantia nigra region of the brain. MPTP is a neurotoxin that selectively destroys dopamine-producing neurons, leading to Parkinsonism in animal models. This makes MPTP an important tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for this disorder.

特性

IUPAC Name |

4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHQJSMLLDODBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)

![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)